Cas no 1797661-86-9 (N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide)

N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide
- F6438-0888
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide
- N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2,2-diphenylacetamide
- AKOS024560985
- 1797661-86-9
- N-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]METHYL}-2,2-DIPHENYLACETAMIDE
-
- インチ: 1S/C24H26N4O2/c1-18-16-22(28-12-14-30-15-13-28)27-21(26-18)17-25-24(29)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16,23H,12-15,17H2,1H3,(H,25,29)
- InChIKey: BBVAOBGTGUGBMO-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=C(C)N=C(CNC(C(C3C=CC=CC=3)C3C=CC=CC=3)=O)N=2)CC1
計算された属性
- せいみつぶんしりょう: 402.20557608g/mol
- どういたいしつりょう: 402.20557608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 67.4Ų
N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-0888-20mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-100mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-15mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-5mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-1mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-25mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-40mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-4mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-5μmol |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-0888-10mg |
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2,2-diphenylacetamide |
1797661-86-9 | 10mg |
$79.0 | 2023-09-09 |
N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamideに関する追加情報
Comprehensive Overview of N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide (CAS No. 1797661-86-9)
In the realm of pharmaceutical and organic chemistry, N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide (CAS No. 1797661-86-9) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrimidine and morpholine moieties, is widely studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which offers a versatile scaffold for designing novel therapeutic agents.
The compound's diphenylacetamide backbone is a key feature that contributes to its stability and binding affinity, making it a promising candidate for targeting specific biological pathways. Recent studies have explored its interactions with enzymes and receptors, highlighting its potential in treating various conditions. Given the growing demand for small molecule inhibitors and kinase modulators, this compound aligns well with current trends in precision medicine and personalized therapies.
One of the most frequently searched questions in the field is: "What are the synthetic routes for N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide?" The synthesis typically involves multi-step organic reactions, including amide coupling, pyrimidine ring formation, and morpholine incorporation. These processes require meticulous optimization to achieve high yields and purity, which are critical for pharmacological evaluations.
Another hot topic among researchers is the compound's solubility and bioavailability. Given its hydrophobic diphenyl groups, formulating this molecule for in vivo studies poses challenges. Innovations in drug delivery systems, such as nanoemulsions or liposomal carriers, are being investigated to enhance its therapeutic efficacy. This aligns with the broader industry focus on improving ADME properties (Absorption, Distribution, Metabolism, and Excretion) of lead compounds.
From a commercial perspective, CAS No. 1797661-86-9 is gaining traction in the contract research organization (CRO) market. Companies specializing in custom synthesis and pharmaceutical intermediates are increasingly listing this compound in their portfolios, catering to the demand for high-quality research chemicals. Its relevance in medicinal chemistry and hit-to-lead optimization further underscores its value in the drug development pipeline.
Environmental and regulatory considerations are also part of the discourse surrounding this compound. While it is not classified as a hazardous material, researchers emphasize the importance of adhering to green chemistry principles during its synthesis. Reducing solvent waste and employing catalytic methods are some of the strategies being adopted to minimize its ecological footprint.
In summary, N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide represents a fascinating intersection of chemistry and biology. Its structural features, coupled with its potential therapeutic applications, make it a subject of ongoing research. As the scientific community continues to unravel its properties, this compound is poised to play a pivotal role in advancing drug discovery and biomedical innovation.
1797661-86-9 (N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide) 関連製品
- 893992-59-1(N-(4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)-2-(naphthalen-2-yloxy)acetamide)
- 1343875-05-7(1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol)
- 2228722-63-0(5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine)
- 45885-91-4(3-Bromobenzo[b]thiophen-6-amine)
- 893978-54-6(3,5-dimethoxy-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 1804349-74-3(6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine)
- 866811-96-3(3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)
- 956764-90-2(3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid)
- 1784046-63-4(2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide)
- 2172115-77-2(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)




